molecular formula C10H13NO4S B1365843 Methyl 2-[benzenesulfonyl(methyl)amino]acetate CAS No. 724743-96-8

Methyl 2-[benzenesulfonyl(methyl)amino]acetate

Cat. No.: B1365843
CAS No.: 724743-96-8
M. Wt: 243.28 g/mol
InChI Key: LGGYBAUTKKAFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[benzenesulfonyl(methyl)amino]acetate is a useful research compound. Its molecular formula is C10H13NO4S and its molecular weight is 243.28 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of Methyl 2-[benzenesulfonyl(methyl)amino]acetate is Methionine aminopeptidase 2 . This enzyme plays a crucial role in the removal of the amino-terminal methionine residue from nascent proteins, which is a critical process in protein maturation.

Mode of Action

It is known that the compound interacts with its target, methionine aminopeptidase 2, and potentially inhibits its function . This interaction and subsequent inhibition can lead to changes in protein maturation processes within the cell.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in protein synthesis and maturation. By inhibiting Methionine aminopeptidase 2, the compound can disrupt the normal process of removing the amino-terminal methionine residue from nascent proteins

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with Methionine aminopeptidase 2. By inhibiting this enzyme, the compound could potentially disrupt protein maturation processes, leading to various downstream effects . .

Properties

IUPAC Name

methyl 2-[benzenesulfonyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-11(8-10(12)15-2)16(13,14)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGYBAUTKKAFGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)OC)S(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.